molecular formula C20H19F3N2O3 B4013520 1-(4-ethoxyphenyl)-5-oxo-N-[2-(trifluoromethyl)phenyl]pyrrolidine-3-carboxamide

1-(4-ethoxyphenyl)-5-oxo-N-[2-(trifluoromethyl)phenyl]pyrrolidine-3-carboxamide

Cat. No.: B4013520
M. Wt: 392.4 g/mol
InChI Key: FCWQUTWCEDHXQN-UHFFFAOYSA-N
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Description

1-(4-ethoxyphenyl)-5-oxo-N-[2-(trifluoromethyl)phenyl]pyrrolidine-3-carboxamide is a synthetic organic compound characterized by its unique structural features It contains a pyrrolidine ring, an ethoxyphenyl group, and a trifluoromethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-ethoxyphenyl)-5-oxo-N-[2-(trifluoromethyl)phenyl]pyrrolidine-3-carboxamide typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of the Pyrrolidine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Ethoxyphenyl Group: This step involves the reaction of the pyrrolidine intermediate with an ethoxyphenyl derivative, often using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

    Addition of the Trifluoromethylphenyl Group:

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions: 1-(4-ethoxyphenyl)-5-oxo-N-[2-(trifluoromethyl)phenyl]pyrrolidine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ethoxyphenyl or trifluoromethylphenyl groups, using reagents like sodium hydride or potassium tert-butoxide.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Sodium hydride, potassium tert-butoxide, aprotic solvents like dimethylformamide (DMF).

Major Products:

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(4-ethoxyphenyl)-5-oxo-N-[2-(trifluoromethyl)phenyl]pyrrolidine-3-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, analgesic, and anticancer properties.

    Material Science: It is explored for its use in the development of advanced materials, including polymers and coatings with unique properties.

    Biological Research: The compound is used as a tool in biochemical assays to study enzyme interactions and receptor binding.

    Industrial Applications: It finds use in the synthesis of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 1-(4-ethoxyphenyl)-5-oxo-N-[2-(trifluoromethyl)phenyl]pyrrolidine-3-carboxamide involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with enzymes, receptors, or ion channels, modulating their activity.

    Pathways Involved: It can influence signaling pathways related to inflammation, cell proliferation, and apoptosis, depending on its specific binding interactions.

Comparison with Similar Compounds

  • 1-(4-methoxyphenyl)-5-oxo-N-[2-(trifluoromethyl)phenyl]pyrrolidine-3-carboxamide
  • 1-(4-ethoxyphenyl)-5-oxo-N-[2-(fluoromethyl)phenyl]pyrrolidine-3-carboxamide
  • 1-(4-ethoxyphenyl)-5-oxo-N-[2-(trifluoromethyl)phenyl]pyrrolidine-2-carboxamide

Comparison:

  • Structural Differences: The presence of different substituents (e.g., methoxy vs. ethoxy, fluoromethyl vs. trifluoromethyl) can significantly alter the compound’s chemical properties and biological activity.
  • Uniqueness: 1-(4-ethoxyphenyl)-5-oxo-N-[2-(trifluoromethyl)phenyl]pyrrolidine-3-carboxamide is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications.

Properties

IUPAC Name

1-(4-ethoxyphenyl)-5-oxo-N-[2-(trifluoromethyl)phenyl]pyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19F3N2O3/c1-2-28-15-9-7-14(8-10-15)25-12-13(11-18(25)26)19(27)24-17-6-4-3-5-16(17)20(21,22)23/h3-10,13H,2,11-12H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCWQUTWCEDHXQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2CC(CC2=O)C(=O)NC3=CC=CC=C3C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(4-ethoxyphenyl)-5-oxo-N-[2-(trifluoromethyl)phenyl]pyrrolidine-3-carboxamide

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